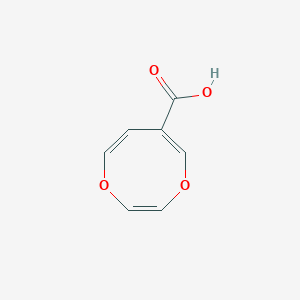
1,4-Dioxocine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxocine-6-carboxylic acid is an organic compound characterized by the presence of a carboxyl group attached to a dioxocine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dioxocine-6-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of suitable precursors using strong oxidizing agents. Another method includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes or catalytic cyclization reactions. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dioxocine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxyl group to other functional groups such as alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and alcohols, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxocine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism by which 1,4-Dioxocine-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxyl group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The dioxocine ring may also participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
- 1,4-Dioxane-6-carboxylic acid
- 1,4-Dioxocine-5-carboxylic acid
- 1,4-Dioxocine-7-carboxylic acid
Uniqueness: 1,4-Dioxocine-6-carboxylic acid is unique due to its specific ring structure and the position of the carboxyl group. This configuration imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
85553-90-8 |
|---|---|
Molekularformel |
C7H6O4 |
Molekulargewicht |
154.12 g/mol |
IUPAC-Name |
1,4-dioxocine-6-carboxylic acid |
InChI |
InChI=1S/C7H6O4/c8-7(9)6-1-2-10-3-4-11-5-6/h1-5H,(H,8,9) |
InChI-Schlüssel |
NGRPYUPGLFWXTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC=COC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


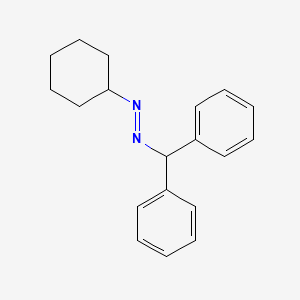


![5-Chloro-2-[(4-methylphenoxy)methoxy]pyrimidine](/img/structure/B14409253.png)
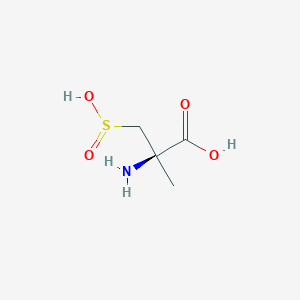
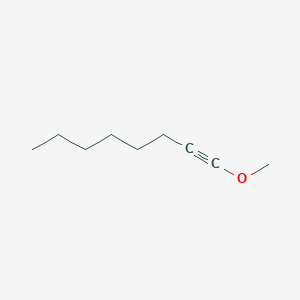
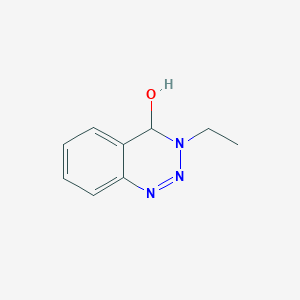
![N,N-Diethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14409293.png)
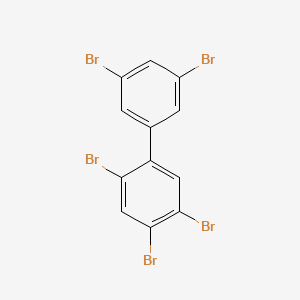
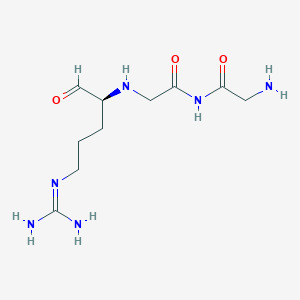
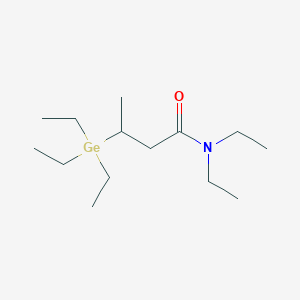
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea](/img/structure/B14409323.png)
![1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14409334.png)
![[2-Oxo-3-(sulfanylmethyl)azepan-1-yl]acetic acid](/img/structure/B14409342.png)
